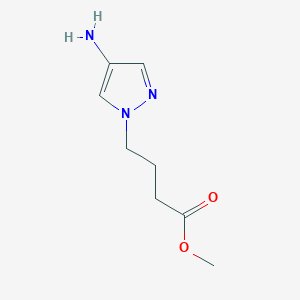
Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate is an organic compound that features a pyridine ring attached to a propanoate moiety with an amino group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and amino acids.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-3-[(pyridin-4-yl)amino]propanoate: A related compound with an oxo group instead of an amino group.
N-(pyridin-4-yl)pyridin-4-amine: Another compound with a pyridine ring and amino group, but different structural arrangement.
Uniqueness
Methyl (3S)-3-amino-3-(pyridin-4-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and an amino group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-8(10)7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m0/s1 |
Clave InChI |
KZOZDDREXRFZJK-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1=CC=NC=C1)N |
SMILES canónico |
COC(=O)CC(C1=CC=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




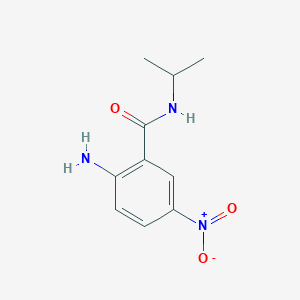




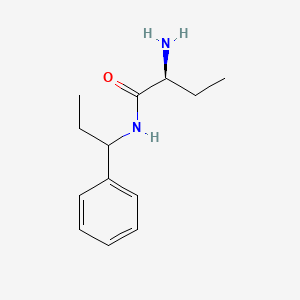
![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
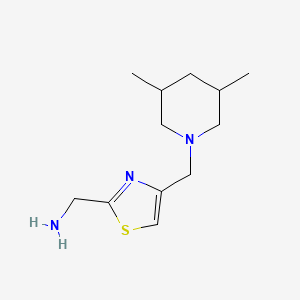

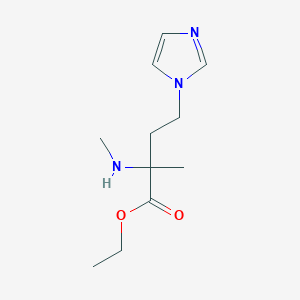
![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)
